molecular formula C5H6F3NO2 B3017534 2,2,2-Trifluoroethyl n-ethenylcarbamate CAS No. 2167381-80-6

2,2,2-Trifluoroethyl n-ethenylcarbamate

Cat. No. B3017534
CAS RN: 2167381-80-6
M. Wt: 169.103
InChI Key: PRAUGMYKDWESQC-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss 2,2,2-Trifluoroethyl n-ethenylcarbamate, they do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. For instance, the synthesis and characterization of various carbamate derivatives are discussed, which could offer parallels in the synthesis and analysis of this compound.

Synthesis Analysis

The papers describe the synthesis of different carbamate derivatives. For example, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates is detailed, which involves the use of isocyanates derived from Fmoc-amino acids . Although this does not directly pertain to this compound, the methodologies could be adapted for its synthesis, considering the structural similarities among carbamates.

Molecular Structure Analysis

The molecular structure of carbamate derivatives is a key focus in the papers. For instance, the crystal structure of the tetrafluoroborate salt of a nitrosocarbamate is described, revealing a pseudo-gauche conformation stabilized by a hydrogen bond . This information could be extrapolated to predict the molecular conformation of this compound, as hydrogen bonding and steric effects are important factors in determining the structure of carbamates.

Chemical Reactions Analysis

The papers discuss various reactions involving carbamate derivatives. The aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates is one such reaction, leading to different aminated products under varying conditions . This suggests that this compound could also undergo similar nucleophilic addition reactions, potentially yielding a range of products depending on the reaction parameters.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives are characterized in the papers. Spectroscopic methods such as FT-IR, Raman, NMR, and mass spectrometry are commonly used for characterization . Additionally, DFT studies provide insights into the electronic properties, such as the dipole moment and hyperpolarizability . These techniques and findings could be applied to determine the properties of this compound, aiding in the understanding of its behavior in various environments.

Scientific Research Applications

Organic Synthesis and Catalysis

2,2,2-Trifluoroethyl n-ethenylcarbamate and related compounds are widely used in organic synthesis and catalysis. For instance, trifluoromethylcarbene, derived from trifluoroethyl compounds, is applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes in high yields (Duan et al., 2016). Trifluoroethylated onium salts are synthesized for various applications, including conversions to sulfoxides and N-oxide to trifluoroethylated salts, demonstrating the versatility of trifluoroethyl compounds in chemical transformations (Umemoto & Gotoh, 1991).

Fluorination Techniques

The introduction of fluorinated moieties into organic molecules is a common strategy to alter biological activities, and compounds like this compound play a crucial role in this domain. For example, trifluoroethylation of organoboronic acids and esters is performed using palladium-catalyzed techniques, highlighting the significance of trifluoroethyl compounds in medicinal chemistry and related fields (Zhao & Hu, 2012).

Enantioselective Analysis

In the field of analytical chemistry, particularly in the enantioselective analysis of amino acids, derivatization with compounds like 2,2,2-trifluoroethyl chloroformate is crucial. This process is used for rapid separation of enantiomeric isomers, demonstrating the importance of trifluoroethyl compounds in improving analytical methods (Abe et al., 1996).

Radiopharmaceutical Applications

In radiopharmaceuticals, the synthesis of alkylating agents like 2,2,2-trifluoroethyl triflate involves trifluoroethyl compounds, indicating their role in enhancing imaging techniques such as positron emission tomography (Johnström & Stone-Elander, 1995).

Flame Retardancy in Materials

Trifluoroethyl compounds are also used in materials science, for instance, as flame retardant additives in lithium-ion batteries. This application demonstrates the multifaceted nature of these compounds, extending their utility beyond the pharmaceutical and chemical industries (Zhu et al., 2015).

Gas-responsive Polymers

Additionally, dual-gas responsive polymers synthesized using 2,2,2-trifluoroethyl compounds show promising applications in biomedicine due to their responsiveness to CO2 and O2, key gases in the human body. This characteristic opens up opportunities for the development of functional materials for biomedical applications (Jiang et al., 2017).

Safety and Hazards

The safety data sheet for 2,2,2-Trifluoroethyl n-ethenylcarbamate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoroethyl N-ethenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2H,1,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAUGMYKDWESQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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